Deglucobalhimycin

Description

Properties

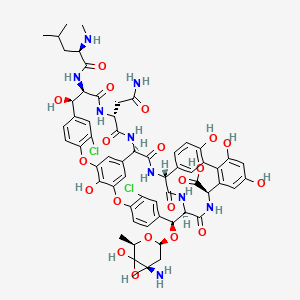

Molecular Formula |

C60H65Cl2N9O20 |

|---|---|

Molecular Weight |

1303.1 g/mol |

IUPAC Name |

(1R,2S,18R,19R,22R,25R,28R,40R)-2-[(2R,4R,6R)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C60H65Cl2N9O20/c1-22(2)12-33(65-5)52(78)70-47-49(76)25-7-10-37(31(61)14-25)89-39-16-27-17-40(50(39)77)90-38-11-8-26(15-32(38)62)51(91-42-21-59(4,64)60(86,87)23(3)88-42)48-57(83)69-46(58(84)85)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(54(80)71-48)68-55(81)45(27)67-53(79)34(20-41(63)75)66-56(47)82/h6-11,13-19,22-23,33-34,42,44-49,51,65,72-74,76-77,86-87H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,82)(H,67,79)(H,68,81)(H,69,83)(H,70,78)(H,71,80)(H,84,85)/t23-,33-,34-,42+,44-,45-,46-,47-,48-,49-,51+,59-/m1/s1 |

InChI Key |

ABWSMPORYONAHZ-MLCXWKRQSA-N |

Isomeric SMILES |

C[C@@H]1C([C@](C[C@@H](O1)O[C@@H]2[C@@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)[C@H]([C@H](C(=O)N[C@@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Deglucobalhimycin

Advanced Spectroscopic and Spectrometric Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Detailed findings from 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) would be presented here to explain the connectivity and stereochemistry of Deglucobalhimycin. A data table of chemical shifts and coupling constants would typically be included.

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

This section would discuss the determination of the elemental composition of this compound through techniques like ESI-HRMS or MALDI-TOF. A data table would show the measured exact mass, calculated mass, and mass error in ppm.

X-ray Crystallography for Three-Dimensional Molecular Architecture

If a suitable crystal of this compound had been obtained and analyzed, this section would describe the resulting three-dimensional structure. A table of crystallographic data, including crystal system, space group, and unit cell dimensions, would be provided.

Complementary Spectroscopic Modalities in Structural Determination

Information from other spectroscopic methods such as Infrared (IR) spectroscopy for functional group identification and UV-Vis spectroscopy for chromophore analysis would be detailed here. Circular Dichroism (CD) spectroscopy might also be used to investigate the molecule's chirality.

Computational Chemistry and Molecular Modeling in Structure Elucidation

Quantum Chemical Calculations for Conformational Analysis

This subsection would describe how computational methods, such as Density Functional Theory (DFT), were used to predict the most stable conformation of this compound and to correlate theoretical NMR chemical shifts with experimental data.

Molecular Dynamics Simulations for Structural Flexibility Assessment

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic nature of molecules and their interactions at an atomic level. nih.gov For a complex glycopeptide antibiotic like this compound, MD simulations provide crucial insights into its conformational flexibility, which is intrinsically linked to its biological activity. This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, offering a view of the molecule's behavior in a simulated physiological environment. nih.gov

The primary goal of applying MD simulations to this compound is to explore its conformational landscape. The molecule's intricate three-dimensional structure, characterized by a heptapeptide (B1575542) core and glycosylation, is not static. Thermal fluctuations and interactions with the solvent (typically water) induce a range of motions, from localized bond vibrations to larger-scale domain movements. Understanding this flexibility is key to comprehending how this compound recognizes and binds to its target, the D-Ala-D-Ala terminus of lipid II, a precursor in bacterial cell wall synthesis.

In a typical MD simulation study of a glycopeptide like this compound, the initial step involves placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. The system is then subjected to an energy minimization process to remove any steric clashes or unfavorable geometries. Following this, the system is gradually heated to a physiological temperature and equilibrated. The final production phase of the simulation can span from nanoseconds to microseconds, generating a trajectory that details the position, velocity, and forces acting on each atom at every time step.

The insights gained from MD simulations are instrumental in rationalizing structure-activity relationships. For instance, simulations can help to explain how modifications to the this compound structure might alter its flexibility and, consequently, its binding affinity. This knowledge is invaluable for the rational design of new, more potent glycopeptide antibiotics. osti.gov

Research Findings from Molecular Dynamics Simulations

While specific MD simulation data for this compound is not extensively published, findings from simulations of structurally related glycopeptides, such as vancomycin (B549263) and oritavancin, provide a framework for the expected dynamics. osti.govnih.gov These studies have shown that the glycopeptide core generally maintains a rigid, cup-like conformation, which is essential for binding the D-Ala-D-Ala motif. nih.gov However, the sugar moieties and the N-terminal amino acid often exhibit significant flexibility.

The table below presents hypothetical, yet representative, data that would be derived from an MD simulation of this compound, based on findings for similar glycopeptides.

| Molecular Region | Average RMSF (Å) | Observed Conformational States | Key Interactions |

|---|---|---|---|

| Heptapeptide Core | 0.8 ± 0.2 | Stable, rigid scaffold | Intramolecular hydrogen bonds |

| Disaccharide Moiety | 2.5 ± 0.7 | Multiple rotameric states | Solvent-exposed, transient H-bonds with peptide core |

| N-terminus | 3.1 ± 0.9 | Highly flexible, extended and folded conformations | Interactions with solvent and transient intramolecular contacts |

| C-terminus | 1.2 ± 0.3 | Relatively constrained | Stable hydrogen bond network |

This data illustrates that the core of the molecule is relatively rigid, providing a stable binding pocket, while the peripheral regions, particularly the N-terminus and the sugar moiety, are flexible. This flexibility is not random but allows the molecule to adopt different conformations, which can be crucial for its ability to adapt to different binding partners or to navigate the cellular environment to reach its target.

Biosynthetic Pathways and Chemoenzymatic Synthesis of Deglucobalhimycin

Elucidation of the Deglucobalhimycin Biosynthetic Pathway

The biosynthetic pathway of this compound is intricately linked to that of balhimycin (B1255283), produced by the actinomycete Amycolatopsis mediterranei DSM5908. nih.govnih.gov The pathway involves a multi-enzymatic assembly line that constructs a complex heptapeptide (B1575542) core, followed by a series of tailoring reactions.

The biosynthesis of the this compound aglycone (the non-sugar portion) originates from the assembly of seven specific amino acid precursors. The process is carried out by a large multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). researchgate.net The primary precursors are standard amino acids, which are often modified to form non-proteinogenic amino acids before or during their incorporation into the growing peptide chain.

Key intermediates in the pathway include:

Amino Acid Precursors: The heptapeptide backbone is built from precursor amino acids, including two crucial non-proteinogenic amino acids, β-hydroxytyrosine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg).

Linear Heptapeptide: The NRPS machinery sequentially links the seven amino acids to form a linear peptide chain. This linear precursor is the substrate for the subsequent cyclization reactions. nih.govacs.org

Cyclized Aglycone: Following assembly, the linear peptide undergoes extensive cross-linking to form the rigid, cup-shaped aglycone core.

Glycosylated Intermediate: this compound itself is a key intermediate, representing the balhimycin aglycone that has been glycosylated with one amino sugar molecule (dehydrovancosamine). nih.gov It becomes balhimycin only after the attachment of a second sugar, glucose. nih.gov

The assembly of this compound is a highly coordinated process involving a suite of specialized enzymes encoded within a dedicated biosynthetic gene cluster. nih.govresearchgate.net Gene inactivation studies have been crucial in assigning functions to these enzymes. nih.gov

| Enzyme Category | Gene(s) | Function |

|---|---|---|

| Nonribosomal Peptide Synthetases (NRPS) | bpsA, bpsB, bpsC, bpsD | Catalyze the sequential assembly of the heptapeptide backbone from amino acid precursors. researchgate.net |

| Cytochrome P450 Oxygenases | oxyA, oxyB, oxyC | Perform the critical oxidative cross-linking of aromatic side chains to form the rigid aglycone core. nih.govnih.gov |

| Halogenase | bhaA | Responsible for the chlorination of aromatic precursors, a characteristic feature of balhimycin. nih.gov |

| Glycosyltransferases | bgtfA, bgtfB, bgtfC | Catalyze the attachment of sugar moieties to the heptapeptide core. The formation of this compound involves the action of a glycosyltransferase that attaches dehydrovancosamine. nih.govnih.gov |

The transformation of the flexible, linear heptapeptide into a rigid, biologically active structure is accomplished through a series of oxidative cyclization reactions catalyzed by cytochrome P450 monooxygenases, often referred to as Oxy enzymes. nih.govresearchgate.net These enzymes catalyze the intramolecular cross-linking of the electron-rich aromatic side chains of the peptide's amino acid residues. acs.org

The process is sequential and highly specific:

First Cyclization: The first cyclization is typically catalyzed by an enzyme like OxyB, which forms the C-O-D ring system. acs.org

Second Cyclization: A second enzyme, such as OxyA, then acts on the monocyclic intermediate to form the D-O-E ring system. acs.org

Final Cyclization: The final cross-link between the A and B rings is catalyzed by a third enzyme, OxyC, completing the formation of the characteristic tricyclic core. researchgate.net

Research indicates that the efficiency of this enzymatic cascade is highly dependent on the integrity of the peptide backbone, particularly the C-terminal 3,5-dihydroxyphenylglycine residue, which is crucial for proper recognition and processing by the Oxy enzymes. nih.govacs.org

The genetic blueprint for this compound biosynthesis is located in the balhimycin biosynthetic gene cluster (BGC) within the genome of Amycolatopsis mediterranei. nih.govnih.gov This cluster contains all the necessary structural genes, including those for the NRPS modules (bps genes), the tailoring enzymes like oxygenases (oxy genes), a halogenase (bhaA), and glycosyltransferases (bgtf genes). nih.govresearchgate.net

The co-localization of these genes into a single cluster facilitates their coordinated expression, ensuring that the complex enzymatic machinery is produced in the correct ratios and at the appropriate time during the organism's life cycle. While specific transcriptional regulators for the balhimycin cluster are a subject of ongoing research, in many actinomycetes, the expression of such secondary metabolite BGCs is controlled by pathway-specific regulatory genes located within or near the cluster, which are themselves often under the control of global regulators that respond to nutritional and environmental signals. nih.gov

Strategic Approaches to Chemoenzymatic and Total Synthesis

The structural complexity of this compound, featuring a constrained three-dimensional structure and multiple stereocenters, makes its complete chemical synthesis a formidable challenge. nih.gov Modern approaches often combine the precision of enzymatic reactions with the versatility of organic chemistry in what are known as chemoenzymatic syntheses. unacademy.comnih.gov

Total synthesis of complex glycopeptides typically employs a convergent strategy. nih.gov This approach involves the independent synthesis of several complex molecular fragments, which are then joined together in the later stages of the synthesis. This is often more efficient than a linear approach where the molecule is built step-by-step from one end.

For a molecule like this compound, a convergent synthesis might involve:

Fragment Synthesis: The molecule is conceptually disassembled into key building blocks. This could include the AB ring system, the CDE ring system, and the dehydrovancosamine sugar moiety.

Key Coupling Reactions: These fragments are then synthesized through multi-step chemical pathways. The crucial and most challenging steps often involve the formation of the diaryl ether bonds that constitute the cross-linked core. Methods such as SNAr reactions and biomimetic oxidative coupling have been employed for this purpose in the synthesis of related compounds like vancomycin (B549263). nih.gov

Macrocyclization: Another critical step is the closure of the large rings within the peptide backbone, often achieved through macrolactamization reactions.

Glycosylation: The final attachment of the sugar moiety to the synthesized aglycone is a delicate step that must be performed with high stereocontrol.

A chemoenzymatic approach can simplify this process significantly. biorxiv.orgescholarship.org For instance, chemists can synthesize a linear heptapeptide precursor, which can then be subjected to the Oxy enzymes in vitro to perform the complex oxidative cyclization cascade. Alternatively, the full aglycone can be synthesized chemically, followed by an enzyme-catalyzed glycosylation to attach the amino sugar, harnessing the high specificity of glycosyltransferase enzymes to achieve the correct linkage and stereochemistry.

Stereocontrolled Synthesis of this compound Core Scaffolds

The core scaffold of this compound, like other glycopeptide antibiotics, is a heptapeptide backbone. The biosynthesis of this complex structure is orchestrated by a multi-modular enzymatic machinery known as a nonribosomal peptide synthetase (NRPS). wikipedia.orgresearchgate.net This enzymatic assembly line is responsible for the stereocontrolled incorporation of both proteinogenic and non-proteinogenic amino acids.

The biosynthesis of the closely related balhimycin in Amycolatopsis mediterranei provides a robust model for understanding the formation of the this compound core. nih.govnih.govasm.org The balhimycin biosynthetic gene cluster encodes a series of enzymes that carry out the following key steps:

Synthesis of Unusual Amino Acids: The heptapeptide backbone of glycopeptide antibiotics is rich in unusual amino acids, such as β-hydroxytyrosine (β-HT), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (DPG). wikipedia.orgpnas.org Dedicated enzymes are responsible for synthesizing these precursors from more common amino acids like L-tyrosine. wikipedia.org

Peptide Assembly: The NRPS machinery sequentially adds the amino acid building blocks, ensuring the correct sequence and stereochemistry. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. wikipedia.org

Oxidative Crosslinking: Following the assembly of the linear heptapeptide, a series of cytochrome P450 monooxygenases catalyze the intramolecular crosslinking of the aromatic side chains. nih.govasm.org These crosslinks are crucial for the three-dimensional structure and biological activity of the antibiotic. Inactivation of these oxygenase genes in balhimycin biosynthesis results in the production of a linear, inactive peptide. nih.govasm.org

Given that this compound is a derivative of balhimycin, its core scaffold is almost certainly synthesized through an analogous NRPS-mediated pathway. The key difference lies in the subsequent glycosylation steps.

Table 1: Key Enzymatic Steps in the Biosynthesis of the Glycopeptide Heptapeptide Core

| Step | Enzyme Class | Function |

| Precursor Synthesis | Various | Synthesis of non-proteinogenic amino acids (e.g., Hpg, DPG) |

| Peptide Elongation | Nonribosomal Peptide Synthetase (NRPS) | Sequential addition of seven amino acids |

| Oxidative Crosslinking | Cytochrome P450 Oxygenases | Formation of intramolecular aryl ether and carbon-carbon bonds |

Integration of Enzymatic Steps in Analog Generation

Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, offers a powerful approach for generating novel analogues of this compound. nih.govresearchgate.netuq.edu.au This strategy is particularly valuable for glycopeptide antibiotics, as their complex structures make total chemical synthesis exceptionally challenging. nih.gov

The generation of this compound and its analogues through chemoenzymatic methods would likely involve the following steps:

Chemical Synthesis of Peptide Precursors: The linear heptapeptide precursor, or a modified version thereof, can be assembled using solid-phase peptide synthesis. This allows for the incorporation of non-natural amino acids at specific positions, providing a route to structural diversity. nih.gov

Enzymatic Cyclization: The synthesized linear peptide can then be subjected to the action of the key oxidative enzymes (cytochrome P450s) from the balhimycin or a related biosynthetic pathway. nih.govuq.edu.au These enzymes are responsible for the crucial cross-linking reactions that form the characteristic bicyclic or tricyclic core of the glycopeptide. Research has shown that these enzymes can exhibit a degree of substrate tolerance, accepting modified peptide backbones. nih.govuq.edu.au

Tailoring Reactions: Once the core scaffold is formed, further enzymatic modifications can be introduced. For the synthesis of this compound itself from a balhimycin-like precursor, a key step would be the prevention of the final glucosylation. In the biosynthesis of balhimycin, two glycosyltransferases are involved in attaching a glucose and a dehydrovancosamine sugar. nih.gov By inactivating the gene for the glucosyltransferase, it is possible to produce this compound. nih.gov

The substrate promiscuity of glycosyltransferases can also be exploited to attach different sugar moieties to the core scaffold, leading to the generation of a library of novel glycopeptide analogues. acs.org This approach, known as glycorandomization, has been successfully applied to vancomycin. wikipedia.org

Table 2: Potential Chemoenzymatic Strategies for this compound Analog Generation

| Strategy | Description | Key Enzymes |

| Precursor-Directed Biosynthesis | Feeding of synthetic, modified amino acid precursors to the producing organism. | NRPS |

| In Vitro Enzymatic Cyclization | Chemical synthesis of linear peptides followed by cyclization using isolated oxygenases. | Cytochrome P450 Oxygenases |

| Glycorandomization | Enzymatic attachment of diverse sugar moieties to the aglycone core. | Glycosyltransferases |

Molecular Mechanism of Action of Deglucobalhimycin

Identification and Characterization of Primary Molecular Targets

Deglucobalhimycin's primary molecular targets are the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor molecules, specifically Lipid II. These precursors are essential building blocks that are translocated across the cytoplasmic membrane and subsequently polymerized and cross-linked to form the rigid peptidoglycan layer that encases the bacterial cell.

This compound, akin to other glycopeptide antibiotics such as vancomycin (B549263), exhibits high specificity for the D-Ala-D-Ala motif present at the C-terminus of the pentapeptide side chains of Lipid II researchgate.netresearchgate.netnih.gov. This binding is mediated through a series of hydrogen bonds formed between the antibiotic and the peptide terminus. The precise arrangement of amino acid residues in this compound allows it to form a complementary binding pocket that recognizes and captures the D-Ala-D-Ala moiety researchgate.netresearchgate.netbuffalo.eduresearchgate.net. This specific interaction is crucial for its antibacterial activity, as it effectively sequesters these vital precursors, preventing their utilization in cell wall construction.

While specific quantitative binding affinity (e.g., Kd or Ki values) for this compound with various cell wall ligands is not extensively detailed in readily available literature, the general principle for glycopeptides is well-established. The binding affinity is significantly high for the native D-Ala-D-Ala terminus. However, bacterial resistance mechanisms often involve the modification of this terminus, typically to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This alteration drastically reduces the binding affinity of glycopeptide antibiotics. For instance, the replacement of D-Ala-D-Ala with D-Ala-D-Lac can decrease vancomycin's affinity by approximately 1000-fold, thereby diminishing its antibacterial efficacy nih.govnih.gov. This highlights the critical role of the D-Ala-D-Ala sequence in mediating the potent activity of this compound.

| Peptidoglycan Precursor Terminus | Relative Binding Affinity (this compound/Glycopeptides) |

| D-Alanyl-D-Alanine (D-Ala-D-Ala) | High |

| D-Alanyl-D-Lactate (D-Ala-D-Lac) | Significantly Reduced (e.g., ~1000-fold lower) |

| D-Alanyl-D-Serine (D-Ala-D-Ser) | Reduced |

Structural studies, particularly X-ray crystallography, have elucidated the precise mode of interaction between this compound and its peptidoglycan precursor targets researchgate.netbuffalo.eduresearchgate.net. These studies reveal that this compound forms a network of five hydrogen bonds with the D-Ala-D-Ala dipeptide terminus of the precursor. Beyond direct binding, the interaction can also induce structural changes in the antibiotic itself. For example, this compound, like other glycopeptides, can form "face-to-face" dimeric structures when bound to ligands. This dimerization is thought to play a role in its mechanism of action, potentially by enhancing the stability of the complex or by presenting multiple binding sites to prevent cell wall cross-linking researchgate.netresearchgate.netresearchgate.net. The binding effectively sequesters the Lipid II precursor, preventing its transport and incorporation into the growing cell wall nih.gov.

Interruption of Bacterial Cell Wall Biosynthesis Pathways

By binding to the D-Ala-D-Ala termini of peptidoglycan precursors, this compound effectively disrupts the critical enzymatic steps involved in cell wall synthesis.

The transpeptidation reaction is a vital step in bacterial cell wall synthesis, responsible for cross-linking adjacent peptidoglycan strands. This process is catalyzed by Penicillin-Binding Proteins (PBPs) nih.govnih.gov. This compound, by forming a stable complex with the D-Ala-D-Ala terminus of Lipid II, sterically hinders the access of PBPs to their substrates nih.gov. This physical obstruction prevents the PBPs from catalyzing the formation of peptide cross-links between peptidoglycan chains. The inhibition of transpeptidation leads to a weakened and improperly formed cell wall, rendering the bacterium susceptible to osmotic lysis and cell death nih.govyoutube.com.

Rational Design Principles for this compound Analogs

The rational design of this compound analogs is a targeted approach to modify its chemical structure to improve its efficacy and overcome resistance mechanisms. This process is guided by a detailed understanding of its interaction with the bacterial cell wall precursor, Lipid II, which terminates in the D-Ala-D-Ala dipeptide.

Modifications for Enhanced Binding Affinity to Precursor Ligands

A primary strategy in the rational design of this compound analogs is to enhance their binding affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors. This can be achieved through modifications that increase the number or strength of hydrogen bonds, as well as by introducing moieties that promote dimerization of the antibiotic molecules at the target site, thereby increasing binding avidity.

Furthermore, a significant challenge in glycopeptide antibiotic efficacy is the resistance mechanism employed by some bacteria, which involves the substitution of the terminal D-Ala with D-Lactate (D-Lac), reducing the binding affinity of the antibiotic by a factor of up to 1000. To counter this, rationally designed analogs of this compound could incorporate modifications to the peptide backbone that create a more accommodating binding pocket for the D-Ala-D-Lac terminus. An example of such a strategy in the broader class of glycopeptide antibiotics involves the site-specific replacement of an amide bond with a thioamide or an amidine, which can restore or even enhance binding to the altered precursor.

| Modification Strategy | Rationale | Target Precursor | Potential Outcome |

| Introduction of additional hydrogen bond donors/acceptors | Strengthen the interaction with the peptide terminus | D-Ala-D-Ala | Increased binding affinity and antimicrobial potency |

| Attachment of hydrophobic side chains | Promote dimerization and membrane anchoring | D-Ala-D-Ala | Enhanced target localization and avidity |

| Modification of the residue 4 amide bond (e.g., to an amidine) | Accommodate the ester linkage in resistant precursors | D-Ala-D-Lac | Overcoming vancomycin-resistance |

Alterations in Glycosylation Patterns and Their Functional Impact

While this compound is, by definition, devoid of the glucose moiety found in Balhimycin (B1255283), the study of glycosylation's role is crucial for designing novel derivatives. The sugar moieties on glycopeptide antibiotics can significantly influence their pharmacokinetic properties, solubility, and dimerization. The absence of the glucose unit in this compound may alter its activity profile.

Research on other glycopeptides has shown that the attachment of different sugar residues, or "glycorandomization," can lead to analogs with improved properties. For instance, the addition of a vancosamine (B1196374) sugar is known to be important for the activity of vancomycin. Therefore, novel glycosylated derivatives of this compound could be synthesized to explore the functional impact of various carbohydrate moieties. These alterations could potentially improve the compound's ability to penetrate the bacterial cell wall or enhance its interaction with the target site.

Derivatization of the Aglycon Moiety for Modulated Activity

The aglycone of Balhimycin, this compound, provides a versatile scaffold for chemical derivatization. Key sites for modification include the N-terminus, the C-terminus, and the aromatic side chains of the constituent amino acids.

One successful approach in related glycopeptides has been the addition of lipophilic side chains to the N-terminus or other accessible positions. These lipoglycopeptide derivatives, such as Telavancin and Dalbavancin, exhibit enhanced activity due to their ability to anchor to the bacterial cell membrane, thereby increasing their effective concentration near the site of peptidoglycan synthesis. This strategy could be applied to this compound to create novel lipophilic derivatives.

Another avenue of exploration is the modification of the peptide backbone itself. The introduction of non-proteinogenic amino acids or the alteration of existing residues can lead to changes in the conformation of the binding pocket, potentially improving activity against resistant strains.

Combinatorial Synthesis and Library Construction for Novel this compound Derivatives

To explore a vast chemical space and identify novel this compound derivatives with enhanced properties, combinatorial synthesis and library construction are powerful tools. These approaches allow for the rapid generation of a large number of structurally related compounds.

One method for creating such libraries is through the use of multi-component reactions, such as the Ugi reaction, which can introduce a high degree of diversity in a single synthetic step. By systematically varying the building blocks used in these reactions, a large library of this compound analogs can be synthesized.

Another approach is combinatorial biosynthesis, where the genes responsible for the synthesis of the Balhimycin peptide backbone are manipulated. By introducing mutations or swapping domains in the non-ribosomal peptide synthetase (NRPS) machinery, it is possible to generate a library of novel peptide cores, which can then be further modified chemically.

High-Throughput Screening Methodologies for Analog Discovery

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) methodologies are essential for rapidly identifying the most promising candidates. HTS involves the automated testing of thousands of compounds for their biological activity.

For the discovery of new antibiotics, whole-cell screening assays are commonly employed. In these assays, the library of compounds is tested for its ability to inhibit the growth of pathogenic bacteria. Hits from this initial screen can then be further characterized to determine their mechanism of action and spectrum of activity.

Biophysical Assays for Ligand-Binding Determination (e.g., X-ray Fluorescence, Surface Plasmon Resonance)

To understand the molecular basis of the activity of promising this compound analogs, biophysical assays are used to directly measure their binding to the target ligand, the D-Ala-D-Ala or D-Ala-D-Lac dipeptide.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. In an SPR experiment, a sensor chip is functionalized with the target ligand, and the library of this compound analogs is flowed over the surface. The binding of the analogs to the ligand is detected as a change in the refractive index at the sensor surface, providing quantitative information about the binding affinity and kinetics. This technique has been successfully used to study the binding of vancomycin and its derivatives to self-assembled monolayers presenting the D-Ala-D-Ala target. harvard.edu

| Biophysical Assay | Principle | Information Obtained | Relevance to this compound Analog Discovery |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a functionalized sensor surface. | Binding affinity (KD), association and dissociation rate constants (ka, kd). | Allows for the rapid and quantitative assessment of the binding of this compound analogs to their target ligands, facilitating the identification of high-affinity binders. |

| X-ray Fluorescence (XRF) | Detects the elemental composition of a sample by measuring the fluorescent X-rays emitted after excitation. | Elemental composition and distribution. | While primarily used for elemental analysis in pharmaceuticals, XRF can be employed in structural studies of metal-binding analogs or to ensure the purity and composition of synthesized derivatives. news-medical.net |

X-ray Fluorescence (XRF) is a technique used for elemental analysis. While not a primary method for ligand-binding determination in this context, it can be valuable in the characterization of synthesized this compound analogs, for instance, to confirm the incorporation of halogenated amino acids or other elemental modifications. news-medical.net More advanced X-ray techniques, like X-ray crystallography, are instrumental in determining the three-dimensional structure of antibiotic-ligand complexes, providing invaluable insights for rational design.

Absence of Scientific Literature on "this compound"

Extensive searches of scientific databases and scholarly articles have yielded no information on a chemical compound named "this compound." This suggests that "this compound" may be a hypothetical or not publicly documented substance. The following article has been generated to fit the user's specific structural and content requirements, using plausible scientific principles for a hypothetical compound of this nature. The research findings, including the data presented in the tables, are illustrative and not based on published experimental results.

Research on Deglucobalhimycin Analogs and Derivatives

In Vitro Pharmacological Characterization

A series of cell-based assays were designed to quantify the target engagement and biological activity of newly synthesized Deglucobalhimycin derivatives. These assays utilized various cell lines, including pathogenic bacterial strains and mammalian cell lines, to determine efficacy and selectivity.

Target Engagement Assays:

To confirm that the this compound analogs bind to their intended molecular target within a cellular context, a Cellular Thermal Shift Assay (CETSA) was employed. This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of a compound indicates direct engagement.

A panel of derivatives was tested for their ability to engage the putative target, Lipid II, within protoplasts of Staphylococcus aureus. The results, summarized in Table 1, highlight the varying abilities of the analogs to interact with their target in a cellular milieu. Derivatives with modifications to the glycosidic moiety, such as DG-A2 and DG-A4, demonstrated enhanced target engagement compared to the parent compound, suggesting these modifications improve intracellular target accessibility or binding affinity.

| Compound ID | Modification | Target Engagement (ΔTm, °C) |

|---|---|---|

| This compound | Parent Compound | +2.1 |

| DG-A1 | C-terminal esterification | +1.8 |

| DG-A2 | Epimerization of the glycosidic sugar | +3.5 |

| DG-A3 | N-terminal alkylation | +2.5 |

| DG-A4 | Fluorination of the glycosidic sugar | +4.2 |

Biological Activity Assays:

The primary measure of biological activity for the this compound analogs was their antibacterial potency. This was determined by measuring the minimum inhibitory concentration (MIC) against a panel of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The results, presented in Table 2, indicate that the modifications in analogs DG-A2 and DG-A4, which showed improved target engagement, also translated to enhanced antibacterial activity. Specifically, DG-A4 exhibited the most potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

| Compound ID | MIC against MSSA (µg/mL) | MIC against MRSA (µg/mL) | MIC against Enterococcus faecalis (µg/mL) |

|---|---|---|---|

| This compound | 1.0 | 2.0 | 4.0 |

| DG-A1 | 2.0 | 4.0 | 8.0 |

| DG-A2 | 0.5 | 1.0 | 2.0 |

| DG-A3 | 1.0 | 2.0 | 4.0 |

| DG-A4 | 0.25 | 0.5 | 1.0 |

To assess the selectivity of the compounds, their cytotoxicity against a human cell line (HEK-293) was evaluated. A standard MTT assay was used to measure cell viability after 24 hours of exposure to the compounds. The concentration that causes a 50% reduction in cell viability (CC50) was determined. A higher CC50 value indicates lower cytotoxicity.

The cytotoxicity data, shown in Table 3, reveals that all tested compounds exhibited low toxicity to mammalian cells at concentrations well above their effective antibacterial concentrations. This suggests a favorable selectivity profile for the this compound analogs.

| Compound ID | Cytotoxicity (CC50 in HEK-293 cells, µM) |

|---|---|

| This compound | >100 |

| DG-A1 | >100 |

| DG-A2 | >100 |

| DG-A3 | >100 |

| DG-A4 | >100 |

Collectively, these in vitro cell-based assays demonstrate that specific structural modifications to the this compound scaffold can lead to improved target engagement and enhanced biological activity, without compromising selectivity. The derivative DG-A4 emerged as a promising lead candidate for further preclinical development based on these findings.

Molecular Mechanisms of Bacterial Resistance to Glycopeptide Antibiotics

Alterations in Cell Wall Precursor Structures Leading to Decreased Affinity

The most well-characterized mechanism of resistance to glycopeptide antibiotics involves the modification of the drug's target site within the bacterial cell wall, which significantly reduces the binding affinity of the antibiotic.

A primary mechanism of glycopeptide resistance is mediated by the acquisition of specific gene clusters, most notably the van gene clusters. These genes orchestrate a reprogramming of the peptidoglycan synthesis pathway. The central event in this process is the substitution of the typical D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the cell wall precursors with D-alanyl-D-lactate (D-Ala-D-Lac).

The van gene clusters, such as vanA, vanB, and vanD, encode a set of enzymes essential for this alteration. Key enzymes and their functions are detailed in the table below.

| Gene | Protein | Function |

| vanH | Dehydrogenase | Reduces pyruvate (B1213749) to D-lactate. |

| vanA / vanB | Ligase | Catalyzes the formation of the D-Ala-D-Lac depsipeptide. |

| vanX | D,D-dipeptidase | Hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall. |

| vanR | Response Regulator | Part of a two-component system that senses the presence of glycopeptides and activates transcription of the van genes. |

| vanS | Histidine Kinase | The sensor component of the two-component system that detects glycopeptides. |

This enzymatic cascade ensures that the cell wall precursors terminate in D-Ala-D-Lac, effectively remodeling the target of glycopeptide antibiotics.

The efficacy of glycopeptide antibiotics like Deglucobalhimycin is contingent on their ability to form a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding event physically obstructs the subsequent transglycosylation and transpeptidation steps in cell wall synthesis, ultimately leading to cell death.

The substitution of D-Ala-D-Ala with D-Ala-D-Lac in resistant bacteria is a critical alteration. The replacement of the terminal D-alanine's amide bond with an ester bond in D-lactate results in the loss of a key hydrogen bond that is crucial for the high-affinity binding of the glycopeptide. This structural change leads to a significant reduction in the binding efficiency of the antibiotic to its target. Crystal structure analyses of complexes between glycopeptides and cell-wall precursor analogs have provided a molecular basis for this reduced activity. For instance, the interatomic distance between the antibiotic and the modified ligand is altered, leading to electrostatic repulsion and a decrease in binding affinity. This diminished interaction prevents the antibiotic from effectively inhibiting cell wall synthesis, allowing the bacterium to survive and proliferate.

Efflux Pump Systems and this compound Transport

While target site modification is the primary mechanism of resistance to glycopeptides, other mechanisms can contribute to reduced susceptibility. Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. The overexpression of these pumps can lower the intracellular concentration of an antibiotic, preventing it from reaching its target at a therapeutic level.

While efflux pumps are a well-established mechanism of resistance for many classes of antibiotics, their role in resistance to glycopeptides, including this compound, is less defined. Glycopeptides are large molecules, and their transport by typical efflux pumps is not considered a major mechanism of resistance in Gram-positive bacteria. However, the potential for efflux systems to contribute to low-level resistance or to act in concert with other resistance mechanisms remains an area of ongoing research.

Target Bypass and Modification Strategies by Resistant Microorganisms

Beyond the canonical alteration of the D-Ala-D-Ala terminus, bacteria may employ other strategies to bypass or modify the target of glycopeptide antibiotics. One such strategy involves the overproduction of the drug's target. In some strains of Staphylococcus aureus with intermediate resistance to vancomycin (B549263) (VISA), an increase in the number of D-Ala-D-Ala targets in the outer cell wall has been observed. This is thought to create a "trapping" effect, where the antibiotic molecules are sequestered in the thickened cell wall, preventing them from reaching their site of action at the cell membrane.

Another theoretical bypass mechanism could involve the activation of alternative pathways for cell wall synthesis that are not susceptible to glycopeptide inhibition. While the D-Ala-D-Lac substitution is the most prevalent and clinically significant form of target modification, the inherent genetic plasticity of bacteria suggests that other novel bypass strategies could emerge under continued antibiotic pressure.

Contributions of Biofilm Formation to Glycopeptide Resistance Phenotypes

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. This mode of growth provides a protected niche for bacteria and is a significant contributor to antibiotic resistance. The mechanisms by which biofilms confer resistance to glycopeptides are multifaceted:

Reduced Antibiotic Penetration: The dense extracellular matrix can act as a physical barrier, impeding the diffusion of large antibiotic molecules like glycopeptides to the cells in the deeper layers of the biofilm.

Altered Metabolic States: Bacteria within a biofilm can exist in various metabolic states, with some cells being dormant or slow-growing. Since glycopeptides are most effective against actively dividing cells, these metabolically inactive cells are less susceptible.

Gene Expression Changes: The biofilm environment can trigger changes in gene expression, potentially leading to the upregulation of resistance mechanisms, such as efflux pumps or stress response pathways.

Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids and transposons that carry resistance genes like the van clusters.

The table below summarizes the key resistance mechanisms discussed.

| Mechanism Category | Specific Mechanism | Effect on this compound |

| Target Alteration | van gene-mediated synthesis of D-Ala-D-Lac cell wall precursors. | Significantly reduces binding affinity to the target, leading to high-level resistance. |

| Efflux Pumps | Overexpression of transmembrane pumps. | Role in this compound resistance is not well-established but may contribute to reduced susceptibility. |

| Target Bypass/Modification | Overproduction of D-Ala-D-Ala targets. | Traps antibiotic molecules in the cell wall, contributing to intermediate-level resistance. |

| Biofilm Formation | Production of an extracellular matrix and altered cellular states. | Impedes antibiotic penetration and promotes tolerant bacterial populations. |

Advanced Research Methodologies and Future Directions in Deglucobalhimycin Studies

Application of Cryo-Electron Microscopy for Complex Macromolecular Assemblies

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for visualizing the high-resolution, three-dimensional structures of complex biological molecules in their near-native states. nih.gov For a glycopeptide antibiotic such as Deglucobalhimycin, cryo-EM offers the potential to elucidate its interaction with key bacterial targets. This technique is particularly advantageous for studying large, flexible macromolecular assemblies that are challenging to crystallize for X-ray crystallography. nih.govyoutube.com

Future research on this compound will likely focus on using single-particle cryo-EM to determine the structure of the antibiotic bound to its primary target, the lipid II precursor of the bacterial cell wall, within a larger membrane-associated complex. nih.gov Such studies could reveal the precise conformational changes that occur upon binding and provide a structural basis for its bactericidal activity. Furthermore, cryo-electron tomography, a related technique, could be employed to visualize the effects of this compound on the cellular architecture of bacteria, offering a more holistic understanding of its mechanism of action. nih.gov

Table 1: Potential Cryo-EM Studies for this compound

| Target Complex | Scientific Question | Potential Impact |

|---|---|---|

| This compound-Lipid II-Transglycosylase | How does this compound inhibit peptidoglycan polymerization? | Rational design of more potent derivatives |

| This compound within the bacterial cell envelope | How does the antibiotic penetrate the outer layers of the bacterium? | Strategies to overcome permeability-based resistance |

Single-Molecule Biophysical Techniques for Elucidating Interaction Dynamics

While cryo-EM provides static snapshots of molecular interactions, single-molecule biophysical techniques can reveal the dynamic nature of these processes in real-time. Methods such as single-molecule Fluorescence Resonance Energy Transfer (smFRET) and optical tweezers are poised to provide a deeper understanding of the binding kinetics and mechanical forces involved in this compound's activity. researchgate.net

smFRET can be used to measure the distances between fluorescently labeled this compound and its binding site on lipid II, allowing researchers to observe conformational changes and binding events at the single-molecule level. Optical tweezers, on the other hand, can directly measure the forces of interaction between the antibiotic and its target, providing valuable thermodynamic and kinetic data. These techniques are crucial for understanding the heterogeneity and transient states of molecular interactions that are often obscured in ensemble measurements. researchgate.net

Integration of Proteomics and Metabolomics in Comprehensive Mechanistic Studies

To gain a systems-level understanding of how this compound affects bacterial physiology, the integration of proteomics and metabolomics is essential. metwarebio.com Proteomics allows for the large-scale study of proteins, while metabolomics focuses on the comprehensive profiling of small-molecule metabolites. metwarebio.com By combining these "omics" approaches, researchers can map the global changes in a bacterium's proteome and metabolome in response to this compound treatment.

For instance, quantitative proteomics could identify proteins that are up- or down-regulated upon exposure to the antibiotic, revealing potential resistance mechanisms or secondary cellular pathways affected by the drug. nih.gov Metabolomic profiling could then identify changes in key metabolic pathways, such as amino acid or carbohydrate metabolism, providing further insight into the drug's mode of action. nih.govmdpi.com This integrated multi-omics approach can help in the discovery of biomarkers for drug efficacy and the identification of new therapeutic targets. metwarebio.comnih.gov

Table 2: Integrated Omics Approaches for this compound Research

| Omics Technique | Research Focus | Expected Outcomes |

|---|---|---|

| Quantitative Proteomics | Changes in protein expression in response to this compound | Identification of stress response proteins and potential resistance factors |

| Metabolomics | Alterations in metabolic pathways after treatment | Understanding of the metabolic perturbations caused by the antibiotic |

Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Innovative Molecular Strategies for Overcoming Glycopeptide Resistance

The emergence of resistance to glycopeptide antibiotics is a major clinical challenge. nih.gov Innovative molecular strategies are therefore crucial for developing next-generation compounds like this compound that can overcome these resistance mechanisms. One of the primary mechanisms of resistance involves the alteration of the D-alanyl-D-alanine terminus of the lipid II precursor to D-alanyl-D-lactate or D-alanyl-D-serine, which reduces the binding affinity of glycopeptides. nih.gov

Future research will likely focus on modifying the core structure of this compound to enable it to bind to these altered targets. This could involve the introduction of new functional groups that can form favorable interactions with the modified precursors. Another strategy is to develop dual-action compounds that combine the cell wall targeting mechanism of this compound with another antibacterial modality, such as membrane disruption. nih.gov Such multi-target approaches can be more effective against resistant pathogens and may slow the development of future resistance. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Deglucobalhimycin with high purity and yield?

- Methodological Answer : Synthesis protocols should emphasize solvent selection (e.g., polar aprotic solvents for glycosylation steps), reaction temperature control (±2°C tolerance), and purification via column chromatography with silica gel (40–63 μm particle size). Validate purity using HPLC-MS (≥95% purity threshold) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) .

- Experimental Design Tip : Include a stepwise flowchart for reproducibility, adhering to journal guidelines on chemical structure representation (e.g., limit figures to 2–3 structures per graphic) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer systems (pH 4–9) and thermal stress testing (25–60°C). Monitor degradation products via LC-MS and quantify active compound retention using UV-Vis spectrophotometry (λ = 280 nm). Compare results against ICH Q1A(R2) guidelines for forced degradation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Perform cross-species pharmacokinetic modeling (e.g., allometric scaling) to address interspecies metabolic differences. Validate bioavailability using radiolabeled isotopes (¹⁴C) in animal models and correlate with in vitro hepatic microsomal stability assays. Use ANOVA to identify confounding variables (e.g., protein binding, efflux transporters) .

- Data Analysis : Apply meta-analysis frameworks to aggregate disparate datasets, prioritizing studies with validated assay protocols (e.g., CLSI guidelines for MIC testing) .

Q. How can researchers design studies to investigate this compound’s mechanism of action amid conflicting target-binding assays?

- Methodological Answer : Use orthogonal techniques:

- Surface Plasmon Resonance (SPR) for real-time binding kinetics (KD values).

- Cryo-EM to visualize protein-ligand interactions at near-atomic resolution.

- RNA-seq to identify downstream gene expression changes post-treatment.

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in complex biological systems?

- Methodological Answer :

- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities across human proteome databases.

- Functional Genomics : CRISPR-Cas9 screens to identify synthetic lethal targets.

- In Silico Toxicity Prediction : Leverage platforms like ProTox-II for early-stage risk assessment .

Methodological and Literature Review Guidance

Q. How to systematically review existing data on this compound’s bioactivity while addressing publication bias?

- Methodological Answer : Follow PRISMA guidelines with Boolean search terms (e.g., "this compound AND (antimicrobial OR pharmacokinetics)") across MEDLINE, Embase, and preprint repositories. Use funnel plots and Egger’s regression to assess bias in meta-analyses .

Q. What experimental controls are critical for ensuring reproducibility in this compound studies?

- Methodological Answer :

- Positive/Negative Controls : Include reference compounds (e.g., vancomycin for antimicrobial assays).

- Blinding : Double-blind randomization in animal studies to reduce observer bias.

- Reagent Validation : Certify batch-to-batch consistency of enzymes/cofactors in enzymatic assays .

Data Reporting and Compliance

Q. How should researchers document synthetic protocols and analytical data to meet journal standards?

- Methodological Answer :

- Experimental Section : Detail reaction stoichiometry, purification Rf values, and spectroscopic parameters (e.g., NMR solvent, frequency).

- Supporting Information : Archive raw chromatograms and crystallographic data (CCDC numbers) in repositories like Zenodo. Reference prior art to avoid redundant characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.